Antimycobacterial Superiority Over Epoxy Analogs
In an agar dilution assay against Mycobacterium smegmatis (a surrogate for M. tuberculosis), ferutinin demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL, which was 2-fold more potent than the standard antitubercular drugs streptomycin and rifampin (MIC 20 µg/mL each). In stark contrast, its natural epoxy analogs, 8,9-epoxyjaeschkeandiol p-hydroxybenzoate and 8,9-epoxyjaeschkeandiol benzoate, exhibited only marginal activity with MIC values ≥40 and 80 µg/mL, respectively [1]. This 4- to 8-fold reduction in potency highlights the critical importance of the intact double bond at C-8/C-9 for antimycobacterial activity.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium smegmatis |
|---|---|
| Target Compound Data | Ferutinin: MIC = 10 µg/mL |
| Comparator Or Baseline | Streptomycin: MIC = 20 µg/mL; Rifampin: MIC = 20 µg/mL; 8,9-epoxyjaeschkeandiol p-hydroxybenzoate: MIC ≥ 40 µg/mL; 8,9-epoxyjaeschkeandiol benzoate: MIC = 80 µg/mL |
| Quantified Difference | Ferutinin is 2x more potent than streptomycin/rifampin; ≥4x more potent than epoxy analogs |
| Conditions | Agar dilution assay; M. smegmatis as surrogate for M. tuberculosis |
Why This Matters
Procurement of ferutinin, rather than its oxidized degradation products or structurally modified analogs, is essential for research requiring robust antimycobacterial activity.
- [1] Abourashed EA, Galal AM, Shibl AM. Antimycobacterial activity of ferutinin alone and in combination with antitubercular drugs against a rapidly growing surrogate of Mycobacterium tuberculosis. Nat Prod Res. 2011;25(12):1142-9. View Source
